N-(2,4-dimethoxyphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
This compound belongs to the thiazolo[4,5-d]pyridazinone class, characterized by a fused bicyclic core (thiazole and pyridazine rings) with substituents that modulate its pharmacological and physicochemical properties. Key structural features include:
- Furan-2-yl substituent at position 7: Enhances aromaticity and may influence binding to hydrophobic pockets in biological targets.
- Piperidin-1-yl group at position 2: A six-membered amine ring that improves solubility and modulates steric effects compared to smaller cyclic amines.
Thiazolo[4,5-d]pyridazinones are studied for their kinase inhibition, anti-inflammatory, and antimicrobial activities. The methoxy and furan groups in this compound suggest selectivity toward targets requiring lipophilic and hydrogen-bonding interactions .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[7-(furan-2-yl)-4-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O5S/c1-32-15-8-9-16(18(13-15)33-2)25-19(30)14-29-23(31)21-22(20(27-29)17-7-6-12-34-17)35-24(26-21)28-10-4-3-5-11-28/h6-9,12-13H,3-5,10-11,14H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFCSPYNENGXOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CO4)SC(=N3)N5CCCCC5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide, a compound with a complex molecular structure, has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, anticancer effects, and mechanisms of action.
Molecular Structure and Properties
The compound has a molecular formula of C_{24}H_{28}N_{4}O_{4}S and a molecular weight of 495.6 g/mol. Its unique structure features a thiazolo[4,5-d]pyridazin core along with dimethoxyphenyl and furan moieties, which are known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C_{24}H_{28}N_{4}O_{4}S |
| Molecular Weight | 495.6 g/mol |
| CAS Number | 1105208-31-8 |
Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of thiazole and pyridazine can effectively inhibit the growth of various pathogens. For instance, compounds structurally related to this compound have demonstrated minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 µg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Potential
The anticancer activity of thiazole derivatives is well-documented, with several studies indicating that structural modifications can enhance cytotoxic effects against various cancer cell lines. For example, thiazole-containing compounds have shown IC50 values below 2 µg/mL against human cancer cell lines, suggesting potent anticancer properties . The presence of electron-donating groups such as methoxy in the phenyl ring has been linked to increased activity.
Understanding the mechanism of action is crucial for developing therapeutic applications. The biological activity of this compound can be attributed to:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Biofilm Disruption : Studies indicate that certain derivatives can disrupt biofilm formation in bacteria, enhancing their effectiveness as antimicrobial agents .
- Apoptosis Induction : Thiazole derivatives have been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of thiazole-based compounds:
- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various thiazole derivatives against clinical isolates. Compounds with similar structures to this compound showed promising results with low MIC values .
- Cytotoxicity Studies : Research involving the cytotoxic effects of thiazole derivatives on cancer cell lines demonstrated significant growth inhibition compared to control groups .
- Mechanistic Insights : Molecular dynamics simulations have provided insights into the interactions between these compounds and target proteins, revealing hydrophobic contacts as a key factor in their biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the thiazolo[4,5-d]pyridazinone core but differ in substituents, leading to distinct biological and chemical profiles:
N-(4-Fluorobenzyl)-2-[7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide ()
- Substituent Differences :
- 4-Fluorophenyl at position 7 vs. furan-2-yl: The fluorine atom increases electronegativity and metabolic stability but reduces aromatic π-system conjugation.
- Pyrrolidin-1-yl at position 2 (5-membered ring) vs. piperidin-1-yl: Smaller ring size may reduce steric hindrance but limit solubility.
N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide ()
- Substituent Differences :
- Thiophen-2-yl at position 7 vs. furan-2-yl: Sulfur’s larger atomic radius and polarizability may enhance hydrophobic interactions.
- Methyl group at position 2 vs. piperidin-1-yl: Reduces basicity and solubility but increases metabolic resistance.
Compounds with Pyrazolyl-Thiazole Cores ()
- Structural Divergence: Replaces the thiazolo[4,5-d]pyridazinone core with a pyrazolyl-thiazole system.
- Impact : Reduced planarity and altered electronic distribution may decrease kinase inhibition efficacy but improve oral bioavailability .
Comparative Data Table
Discussion of Key Findings
Substituent Effects on Solubility :
- Piperidin-1-yl and methoxy groups improve aqueous solubility compared to pyrrolidin-1-yl or methyl substituents .
- Thiophene and fluorophenyl groups increase logP values, favoring blood-brain barrier penetration but requiring formulation optimization.
Electron-Donating vs. Fluorine and chlorine (electron-withdrawing) improve oxidative stability but may reduce interaction with polar residues in enzymes .
Heteroaromatic Ring Influence :
- Furan-2-yl’s oxygen atom facilitates hydrogen bonding, while thiophen-2-yl’s sulfur enhances hydrophobic interactions. This difference may dictate selectivity in bacterial vs. mammalian targets .
Synthetic Feasibility :
- Furan-containing analogs (e.g., the target compound) are synthesized via sodium methylate-mediated condensation, offering higher yields than thiophene derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
